

The Discovery and Profile of 6-Bromo-2-(methylthio)benzothiazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-2-(methylthio)benzo[d]thiazole

Cat. No.: B1289472

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-(methylthio)benzothiazole, a heterocyclic compound belonging to the pharmacologically significant benzothiazole class. While the specific biological activities of this molecule are not extensively documented in publicly available research, this paper consolidates the known synthetic protocols and physicochemical properties. Furthermore, by examining the established biological effects of structurally related benzothiazole derivatives, this guide aims to illuminate the potential therapeutic avenues for 6-Bromo-2-(methylthio)benzothiazole, particularly in the realms of oncology and anti-inflammatory research. Detailed experimental methodologies and data are presented to facilitate further investigation and drug development efforts.

Introduction

Benzothiazoles are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities.^[1] Derivatives of this scaffold have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, among others.^[2] The substitution pattern on the benzothiazole ring system plays a crucial role in determining the specific pharmacological profile of the molecule.

The presence of a halogen, such as bromine, at the 6-position, and a methylthio group at the 2-position, as seen in 6-Bromo-2-(methylthio)benzothiazole, suggests the potential for unique biological interactions.

This document serves as a core technical resource on 6-Bromo-2-(methylthio)benzothiazole (Chemical Formula: $C_8H_6BrNS_2$, CAS No: 474966-97-7).[3] It details its synthesis and structural characteristics. In the absence of direct biological data, this guide presents a logical framework for its potential activities based on the established pharmacology of analogous compounds.

Synthesis and Characterization

The synthesis of 6-Bromo-2-(methylthio)benzothiazole has been reported via the bromination of 2-(methylthio)benzothiazole.[2][4]

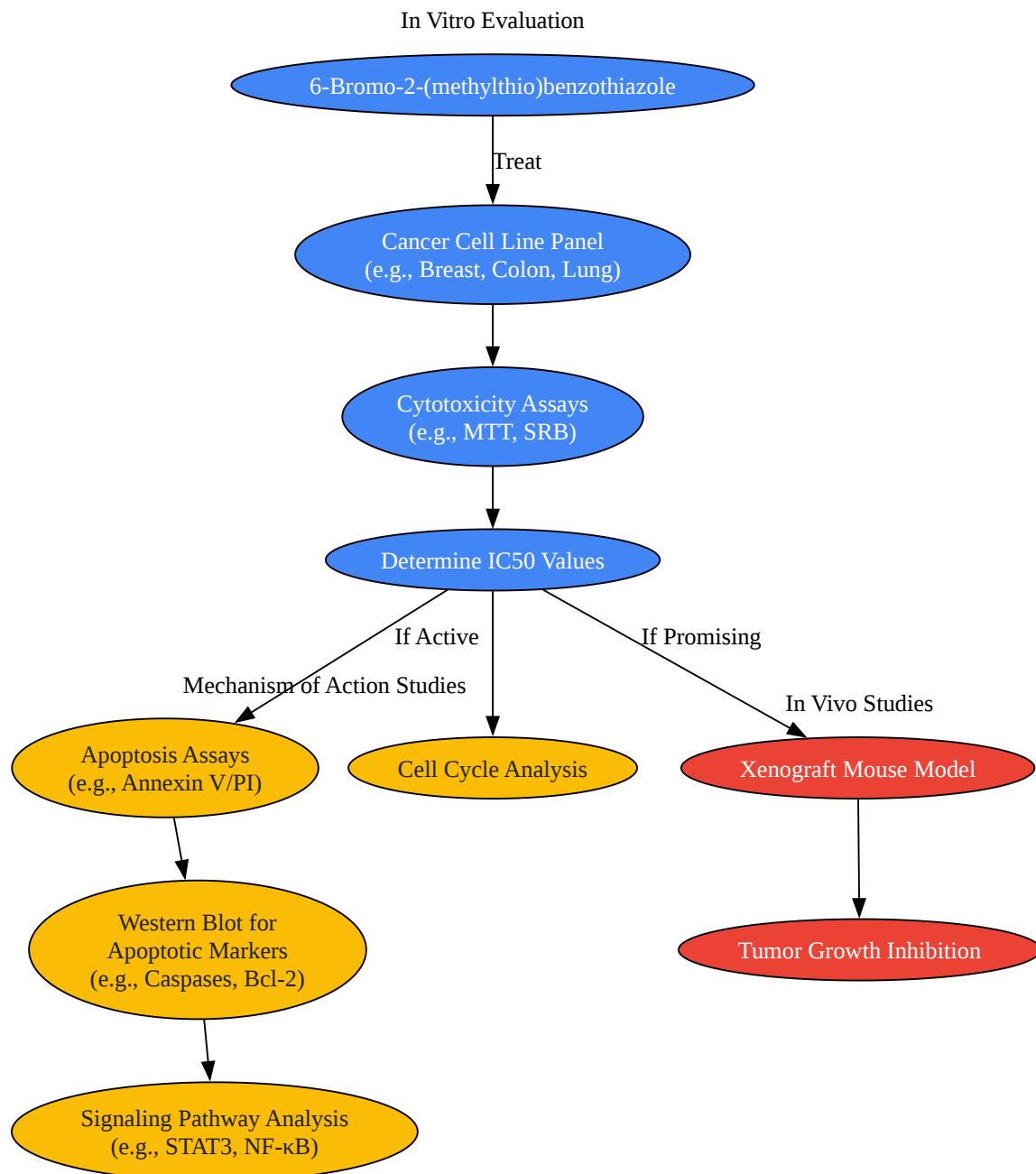
Experimental Protocol: Synthesis of 6-Bromo-2-(methylthio)benzothiazole[2][4]

To a suspension of 2-(methylthio)benzo[d]thiazole (5.01 g, 0.025 mol) in 50 ml of methanol, pure Br_2 (1.5 ml) was added dropwise in portions (5 drops every 20 minutes). The reaction mixture was stirred extensively for 8 hours. The resulting precipitate was separated from the reaction mixture and washed with three 50 ml portions of ice-cold methanol. The white solid residue was then crystallized from absolute ethanol to yield 6-Bromo-2-(methylthio)benzothiazole.

Table 1: Physicochemical and Crystallographic Data for 6-Bromo-2-(methylthio)benzothiazole

Property	Value	Reference
Molecular Formula	$C_8H_6BrNS_2$	[3]
CAS Number	474966-97-7	[3]
Melting Point	98-101°C	[2][4]
Crystal System	Monoclinic	[2]
Space Group	$P2_1/c$	[2]
Dihedral Angle (Benzene/Thiazole rings)	0.9 (1)°	[2]

Potential Biological Activities and Mechanisms of Action

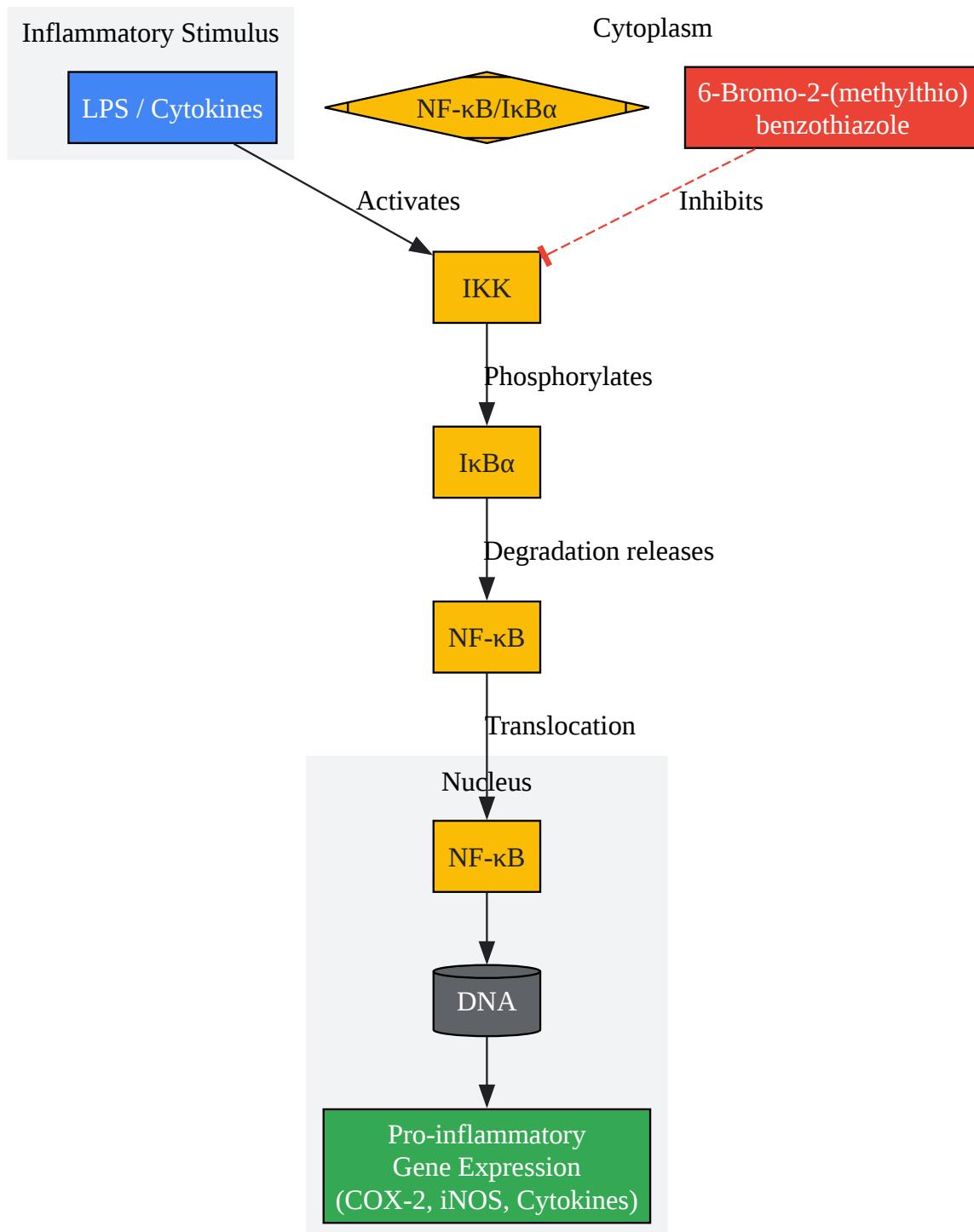

While direct experimental evidence for the biological activity of 6-Bromo-2-(methylthio)benzothiazole is limited, the extensive research on related benzothiazole derivatives provides a strong basis for predicting its potential therapeutic applications.

Potential Anticancer Activity

Numerous 6-bromo substituted benzothiazole derivatives have demonstrated significant anticancer properties. For instance, various 2,6-disubstituted benzothiazoles have been studied for their activity against a range of cancer cell lines, including breast, lung, and colon cancer.[5][6] The mechanism of action for many anticancer benzothiazoles involves the induction of apoptosis through intrinsic mitochondrial pathways.[7]

Table 2: Anticancer Activity of Selected Benzothiazole Derivatives

Compound	Cancer Cell Line	IC ₅₀ (μM)	Reference
Naphthalimide-benzothiazole derivative 66	HT-29 (Colon)	3.72 ± 0.3	[5]
Naphthalimide-benzothiazole derivative 66	A549 (Lung)	4.074 ± 0.3	[5]
Naphthalimide-benzothiazole derivative 66	MCF-7 (Breast)	7.91 ± 0.4	[5]
Naphthalimide-benzothiazole derivative 67	HT-29 (Colon)	3.47 ± 0.2	[5]
Naphthalimide-benzothiazole derivative 67	A549 (Lung)	3.89 ± 0.3	[5]
Naphthalimide-benzothiazole derivative 67	MCF-7 (Breast)	5.08 ± 0.3	[5]
Sulphonamide based BTA 40	MCF-7 (Breast)	34.5	[6]
Sulphonamide based BTA 40	HeLa (Cervical)	44.15	[6]
Sulphonamide based BTA 40	MG63 (Osteosarcoma)	36.1	[6]
Indole based BTA 55	HT-29 (Colon)	0.024	[5]
Indole based BTA 55	H460 (Lung)	0.29	[5]
Indole based BTA 55	A549 (Lung)	0.84	[5]
Indole based BTA 55	MDA-MB-231 (Breast)	0.88	[5]



[Click to download full resolution via product page](#)

Caption: Potential inhibition of the STAT3 signaling pathway by benzothiazole compounds.

Potential Anti-inflammatory Activity

Benzothiazole derivatives have also been investigated for their anti-inflammatory effects. The proposed mechanisms often involve the modulation of key inflammatory pathways, such as the NF-κB signaling cascade and the inhibition of cyclooxygenase (COX) enzymes. Hypothesized Anti-inflammatory Mechanism via NF-κB Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromo-2-(methylthio)benzothiazole, CAS No. 474966-97-7 - iChemical [ichemical.com]
- 2. 6-Bromo-2-methylsulfanyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. staigent.com [staigent.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- To cite this document: BenchChem. [The Discovery and Profile of 6-Bromo-2-(methylthio)benzothiazole: A Technical Whitepaper]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1289472#discovery-of-6-bromo-2-methylthio-benzothiazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com